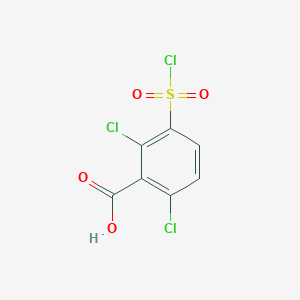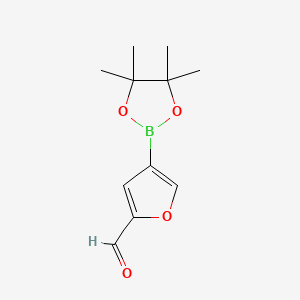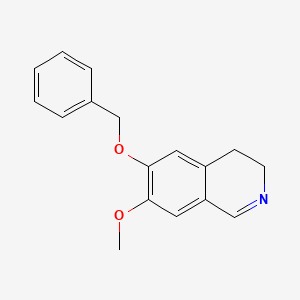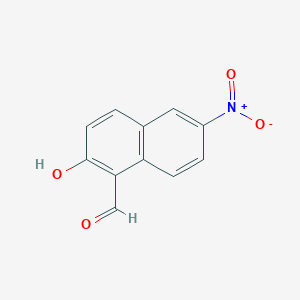![molecular formula C14H11FN2O2 B1336037 4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B1336037.png)
4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid typically involves the reaction of 3-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-carboxybenzaldehyde under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale reactors to produce the compound in bulk .
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-[(3-chlorophenyl)methylidene]hydrazinyl]benzoic Acid
- 4-[2-[(3-bromophenyl)methylidene]hydrazinyl]benzoic Acid
- 4-[2-[(3-methylphenyl)methylidene]hydrazinyl]benzoic Acid
Uniqueness
4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and increase its lipophilicity, making it more effective in certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C14H11FN2O2 |
|---|---|
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
4-[2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H11FN2O2/c15-12-3-1-2-10(8-12)9-16-17-13-6-4-11(5-7-13)14(18)19/h1-9,17H,(H,18,19) |
Clé InChI |
USDCYZORRMENHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C=NNC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


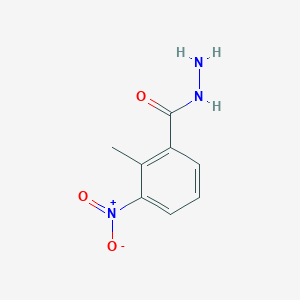
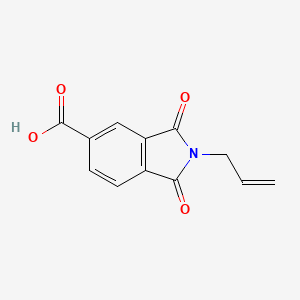
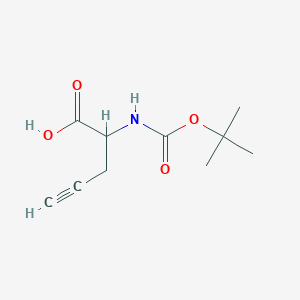

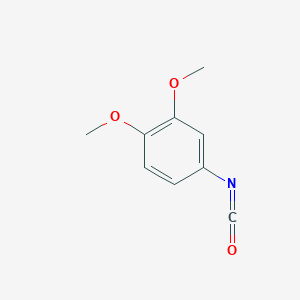
![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)
